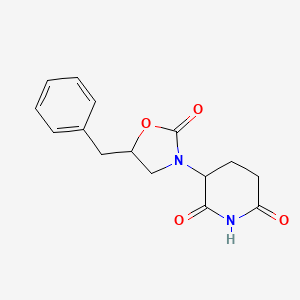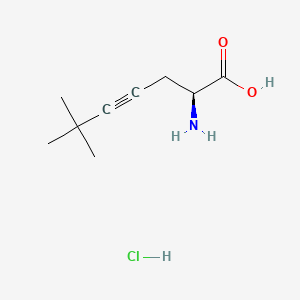
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine is a derivative of threonine, an essential amino acid. This compound is often used in peptide synthesis due to its protective group, which helps in the formation of peptide bonds without unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine typically involves the protection of the amino group of L-threonine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is achieved using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Analyse Des Réactions Chimiques
Types of Reactions
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of the free amine, allowing for further peptide coupling.
Applications De Recherche Scientifique
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Mécanisme D'action
The primary function of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine is to protect the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-tryptophan
Uniqueness
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine is unique due to the presence of the ethyl group on the threonine residue, which can influence the compound’s reactivity and the properties of the resulting peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Propriétés
Formule moléculaire |
C21H23NO5 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
(2S,3R)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-3-22(19(13(2)23)20(24)25)21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19,23H,3,12H2,1-2H3,(H,24,25)/t13-,19+/m1/s1 |
Clé InChI |
DQCUWAFCSDXWRO-YJYMSZOUSA-N |
SMILES isomérique |
CCN([C@@H]([C@@H](C)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CCN(C(C(C)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Bromopropyl)benzo[d]thiazole](/img/structure/B13554677.png)











